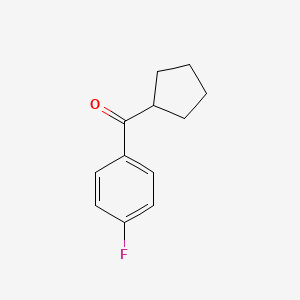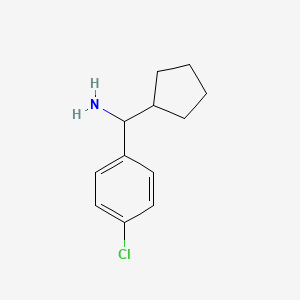![molecular formula C11H13N3O2 B1357729 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1016749-64-6](/img/structure/B1357729.png)
5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that derivatives of 1,3,4-oxadiazol-2-amine, including those with 4-methoxyphenyl groups, exhibit significant antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and found them to have good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, a 2020 study by Aghekyan et al. involved the synthesis of novel 1,3,4-oxadiazoles with antibacterial properties (Aghekyan et al., 2020).
Antiproliferative and Anticancer Activity
Compounds containing the 1,3,4-oxadiazol-2-amine structure have been explored for their potential antiproliferative and anticancer activities. Liszkiewicz et al. (2003) synthesized derivatives that showed cytotoxic activity against various human tumor cell lines (Liszkiewicz et al., 2003). Ahsan et al. (2018) also reported the antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine derivatives against multiple cancer cell lines (Ahsan et al., 2018).
Antibacterial and Antifungal Activities
The synthesis of 1,3,4-oxadiazole derivatives has been linked to enhanced antibacterial and antifungal activities. For instance, Sharma et al. (2014) synthesized compounds that exhibited significant antibacterial and antifungal activity (Sharma et al., 2014). This supports the potential use of these compounds in combating various microbial infections.
Cytotoxic Evaluation
The cytotoxic properties of 1,3,4-oxadiazole derivatives have been studied, indicating potential applications in cancer therapy. Adimule et al. (2014) synthesized novel derivatives with 5-phenyl thiophene moiety, showing cytotoxicity against different cancer cell lines (Adimule et al., 2014).
Mécanisme D'action
Target of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets by inhibiting the monoamine oxidase-catalyzed deamination process .
Biochemical Pathways
Given its structural similarity to 4-methoxyphenethylamine, it might be involved in the regulation of monoamine neurotransmitters .
Pharmacokinetics
Its molecular weight of 21924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may have an impact on the regulation of monoamine neurotransmitters .
Action Environment
It’s known to be a solid at room temperature, with a predicted melting point of 14452° C and a predicted boiling point of 4090° C at 760 mmHg . This suggests that it may be stable under a wide range of environmental conditions.
Analyse Biochimique
Biochemical Properties
5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes, such as monoamine oxidase, which catalyzes the deamination of tyramine and tryptamine . This inhibition can affect various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, which can impact energy metabolism and cell survival under stress conditions . Additionally, it may affect the production of nitric oxide and tumor necrosis factor-α in human microglia cells, indicating its potential role in neuroinflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the catalytic activity of rabbit 15-lipoxygenase (ALOX15) in a substrate-specific manner . This inhibition is achieved through allosteric interactions, where the compound occupies the substrate-binding pocket of one monomer within the enzyme dimer, altering the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature and has a predicted melting point of approximately 144.52°C . Over extended periods, its impact on cellular processes may vary, necessitating careful monitoring in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it could potentially lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of monoamine oxidase affects the metabolism of neurotransmitters like tyramine and tryptamine . Additionally, it may influence glucose homeostasis and energy metabolism through its effects on O-GlcNAcylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells. For instance, its ability to enhance O-GlcNAcylation on mitochondrial proteins suggests that it can be transported to and act within mitochondria .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its effects on mitochondrial proteins indicate that it may localize to mitochondria, where it can modulate energy metabolism and cell survival pathways .
Propriétés
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMTWRMEHRPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602734 |
Source


|
| Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016749-64-6 |
Source


|
| Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


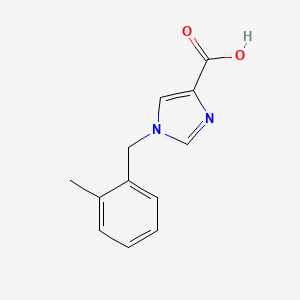
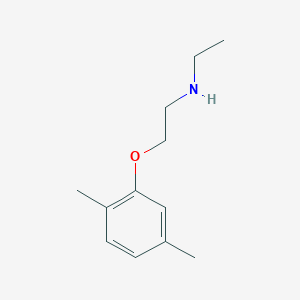
![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)
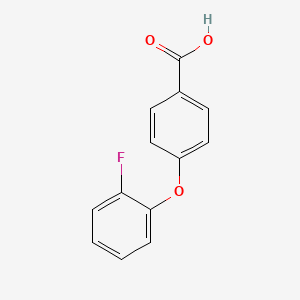
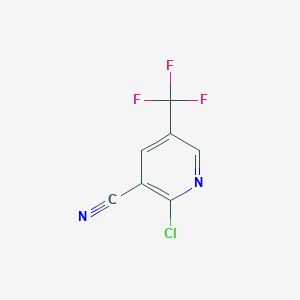
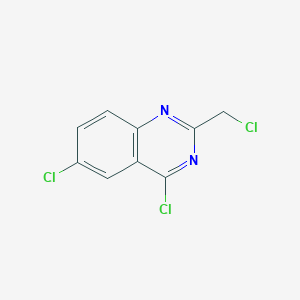
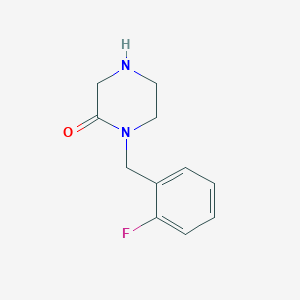

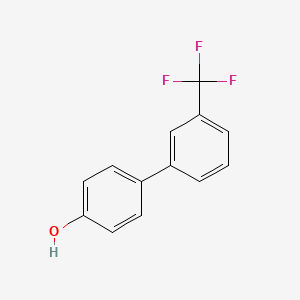
![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)
